2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(2-ethoxyphenyl)acetamide
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Overview
Description
The compound contains several functional groups including a benzodioxole, an imidazolidinone, and an acetamide. The benzodioxole group is a type of aromatic ether that is often found in pharmaceuticals and natural products . The imidazolidinone is a type of heterocycle which is also common in many drugs . The acetamide group is a type of amide and is a key functional group in many drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocycles. The benzodioxole is a planar, aromatic system, while the imidazolidinone and acetamide groups would add steric bulk .Scientific Research Applications
Antibacterial and Antifungal Activities
Research indicates that derivatives similar to the compound have been synthesized and tested for their antibacterial and antifungal activities. For instance, a series of compounds including 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)-acetamide derivatives exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against fungi like Aspergillus fumigatus and Candida albicans. These findings underscore the potential of these compounds in developing new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).
Antioxidant and Anti-inflammatory Properties
Other derivatives have been synthesized and evaluated for their antioxidant and/or anti-inflammatory properties. A study highlighted the synthesis of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, showing good antioxidant activity in assays like DPPH radical scavenging and superoxide anion scavenging. Moreover, some of these compounds also exhibited significant anti-inflammatory activity, demonstrating the therapeutic potential of such derivatives in treating oxidative stress-related diseases (Koppireddi et al., 2013).
Anticancer Activity
Further, some studies have focused on evaluating the anticancer activities of related compounds. For instance, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for their potential antitumor activity against various human tumor cell lines. The results from these screenings suggested that certain compounds within this series could serve as promising leads for developing new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Anti-inflammatory Agents
Moreover, derivatives of this compound have been synthesized and assessed for their anti-inflammatory efficacy. A particular study synthesized a series of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives, which showed promising anti-inflammatory activity in both in vitro and in vivo models. This research points towards the potential application of these compounds in developing new anti-inflammatory drugs (Nikalje, Hirani, & Nawle, 2015).
Future Directions
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Given its structural features, it may influence pathways involving similar compounds .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-2-26-16-6-4-3-5-15(16)21-19(24)12-22-9-10-23(20(22)25)14-7-8-17-18(11-14)28-13-27-17/h3-8,11H,2,9-10,12-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWFWGIZXMWEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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